molecular formula C10H10N4O2 B2468362 6-amino-1-(pyridin-2-ylmethyl)pyrimidine-2,4(1H,3H)-dione CAS No. 446266-75-7

6-amino-1-(pyridin-2-ylmethyl)pyrimidine-2,4(1H,3H)-dione

Cat. No. B2468362
CAS RN: 446266-75-7
M. Wt: 218.216
InChI Key: OIJHPNZHNVHLOP-UHFFFAOYSA-N
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Description

6-Amino-1-(pyridin-2-ylmethyl)pyrimidine-2,4(1H,3H)-dione (APPD) is a heterocyclic organic compound that has been studied extensively due to its wide range of potential applications in the fields of medicine, chemistry, and biochemistry. APPD has been found to have a variety of biochemical and physiological effects, and its synthesis methods are well documented.

Scientific Research Applications

Synthesis and Chemical Applications

  • Green Synthesis Method : A green method for the diastereoselective synthesis of dihydrofuropyrido[2,3-d]pyrimidines using 6-amino-1,3-dimethyl pyrimidine-2,4(1H,3H)-dione has been developed. This method avoids the need for chromatography and recrystallization for purification, offering a more efficient and environmentally friendly approach (Ahadi et al., 2014).

  • Formation of Pyrimido[4,5-d]pyrimidin-2,4-diones : This compound reacts with primary aromatic or heterocyclic amines and formaldehyde or aromatic aldehydes to form pyrimido[4,5-d]pyrimidin-2,4-diones (Hamama et al., 2012).

  • Synthesis of Rhenium Tricarbonyl Complexes : It has been used to modify thymidine and uridine for forming complexes with rhenium tricarbonyl, showing potential for applications in chemistry and possibly medical imaging (Wei et al., 2005).

  • Antimicrobial Evaluation : This compound has been modified to study its antimicrobial activity. Some derivatives showed moderate activity against various bacteria, indicating potential for developing new antibacterial agents (Vlasov et al., 2022).

  • Optical and Nonlinear Optical Applications : Derivatives of this compound have been synthesized and evaluated for their potential in optical and nonlinear optical applications, showing promise for use in NLO device fabrications (Mohan et al., 2020).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 6-amino-1-(pyridin-2-ylmethyl)pyrimidine-2,4(1H,3H)-dione involves the reaction of 2-chloro-4,6-dimethoxypyrimidine with 2-pyridinemethanamine followed by reduction and deprotection steps.", "Starting Materials": [ "2-chloro-4,6-dimethoxypyrimidine", "2-pyridinemethanamine", "sodium borohydride", "acetic acid", "hydrochloric acid", "ethanol" ], "Reaction": [ "Step 1: 2-chloro-4,6-dimethoxypyrimidine is reacted with 2-pyridinemethanamine in ethanol to form 6-(2-pyridinemethylamino)-2,4-dimethoxypyrimidine.", "Step 2: The product from step 1 is reduced using sodium borohydride in acetic acid to form 6-(2-pyridinemethylamino)-2,4-dimethoxypyrimidine.", "Step 3: The product from step 2 is deprotected using hydrochloric acid to form 6-amino-1-(pyridin-2-ylmethyl)pyrimidine-2,4(1H,3H)-dione." ] }

CAS RN

446266-75-7

Product Name

6-amino-1-(pyridin-2-ylmethyl)pyrimidine-2,4(1H,3H)-dione

Molecular Formula

C10H10N4O2

Molecular Weight

218.216

IUPAC Name

6-amino-1-(pyridin-2-ylmethyl)pyrimidine-2,4-dione

InChI

InChI=1S/C10H10N4O2/c11-8-5-9(15)13-10(16)14(8)6-7-3-1-2-4-12-7/h1-5H,6,11H2,(H,13,15,16)

InChI Key

OIJHPNZHNVHLOP-UHFFFAOYSA-N

SMILES

C1=CC=NC(=C1)CN2C(=CC(=O)NC2=O)N

solubility

not available

Origin of Product

United States

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